Visomitin

Description

Propriétés

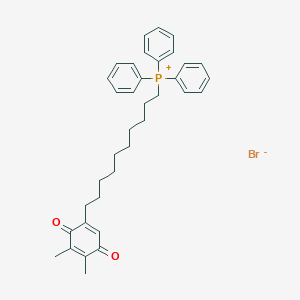

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis Steps

-

Modification of Plastoquinone :

Plastoquinone undergoes functionalization at the C3 position to introduce a reactive terminal group, typically a bromide or hydroxyl, enabling linkage to the decane spacer. This step employs catalysts such as palladium or nickel under inert atmospheres to prevent oxidation. -

Decane Linker Attachment :

The modified plastoquinone reacts with 1,10-dibromodecane in a nucleophilic substitution reaction. Potassium carbonate or sodium hydride facilitates deprotonation, enhancing reaction efficiency. The product is purified via column chromatography (silica gel, hexane/ethyl acetate). -

Conjugation with Triphenylphosphonium :

The brominated intermediate reacts with triphenylphosphine in a solvent mixture (e.g., acetonitrile/toluene) at 60–80°C for 24–48 hours. The reaction proceeds through an SN2 mechanism, yielding the TPP-linked product. -

Final Purification :

Crude SkQ1 is purified using high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Lyophilization produces the final compound as a crystalline solid.

Reaction Conditions and Optimization

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Solvent | Acetonitrile/toluene (1:1) | Enhances solubility of intermediates |

| Catalyst | Palladium(II) acetate | Facilitates quinone functionalization |

| Reaction Time | 24–48 hours | Ensures complete conjugation |

Industrial-Scale Production

Industrial synthesis prioritizes scalability while maintaining the compound’s redox-active properties. Key considerations include:

Process Intensification

Stability Controls

SkQ1’s quinone moiety is sensitive to light and oxygen. Industrial protocols mandate:

-

Nitrogen-blanketed environments during synthesis and packaging.

-

Amber glass containers for storage to prevent photodegradation.

Analytical Characterization

Rigorous quality assessment ensures batch consistency and compliance with pharmaceutical standards.

Key Analytical Techniques

Impurity Profiling

Common impurities include unreacted plastoquinone (≤0.5%) and dealkylated byproducts (≤0.2%). These are quantified using gradient HPLC and mitigated by optimizing reaction stoichiometry.

Formulation Strategies

This compound is formulated as a topical ophthalmic solution or intravenous injectable, requiring distinct preparation methods.

Ophthalmic Solution

Injectable Formulation

-

Lyophilized Powder : SkQ1 is lyophilized with mannitol (1:1 ratio) for reconstitution in sterile water.

-

Storage : −20°C in amber vials to prevent oxidative degradation.

Challenges and Innovations

Synthesis Challenges

Analyse Des Réactions Chimiques

Types de réactions

SKQ1 subit diverses réactions chimiques, notamment :

Oxydoréduction : SKQ1 peut être oxydé et réduit, ce qui lui permet d'agir comme un antioxydant en neutralisant les espèces réactives de l'oxygène.

Réactions de substitution : Le cation lipophile peut subir des réactions de substitution, modifiant les propriétés du composé

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le cation lipophile

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de SKQ1, ainsi que les dérivés substitués aux propriétés modifiées .

Applications De Recherche Scientifique

Treatment of Dry Eye Syndrome (DES)

Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.

- Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:

- Schirmer’s test : Evaluated tear production.

- Tear break-up time : Assessed tear film stability.

- Fluorescein staining : Measured corneal damage.

Efficacy in Other Ocular Conditions

This compound has also shown promise in treating other ocular conditions associated with oxidative stress:

- Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .

- Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .

VISTA Studies

The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:

- VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .

- VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .

Data Summary Table

Mécanisme D'action

SKQ1 exerts its effects by targeting mitochondria and neutralizing reactive oxygen species. It accumulates in the mitochondrial matrix due to its lipophilic cation, where it undergoes redox cycling to neutralize reactive oxygen species. This helps in preserving mitochondrial function and preventing cell damage .

Comparaison Avec Des Composés Similaires

Visomitin vs. Hypromellose-Based Artificial Tears

Hypromellose, a common lubricant in artificial tears, served as the placebo in this compound trials. Both compounds improved short-term DES symptoms (e.g., dryness, burning), but this compound showed superior long-term effects:

Key Insight : Hypromellose provides symptomatic relief via lubrication, while this compound addresses oxidative damage, offering prolonged corneal protection .

This compound vs. Other Antioxidants

This compound’s mitochondria-targeted mechanism distinguishes it from non-targeted antioxidants. For example:

- Plastoquinone Derivatives: SkQ1’s structure enables mitochondrial accumulation, unlike topical antioxidants (e.g., vitamin E) that lack targeted delivery .

This compound vs. Antimicrobial Agents

This compound exhibits bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Comparisons with traditional antibiotics:

| Parameter | This compound | Vancomycin (VAN) | Linezolid (LZD) |

|---|---|---|---|

| MIC for MRSA | 0.5–4 μg/mL | 1–2 μg/mL | 2–4 μg/mL |

| Bactericidal Speed | 1 hour (8× MIC) | 6–8 hours | 6–8 hours |

| Persister Cell Efficacy | 99.9% reduction | <50% reduction | <50% reduction |

| Resistance Development | Low | High | Moderate |

Activité Biologique

Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.

-

Antioxidant Activity :

- This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.

- Antibacterial Properties :

- Quorum Sensing Inhibition :

Dry Eye Syndrome Treatment

This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:

- Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.

- Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.

Table 1: Summary of Clinical Trial Results

| Characteristic | This compound (n=120) | Placebo (n=120) |

|---|---|---|

| Age (mean ± SD) | 47.5 ± 1.4 | 46.3 ± 1.4 |

| Baseline Schirmer’s test (mm) | 11.7 ± 0.6 | 11.1 ± 0.5 |

| Tear Break-Up Time (TBUT, sec) | 6.8 ± 0.2 | 7.2 ± 0.2 |

| Improvement in symptoms | Statistically significant | Not significant |

Case Studies and Observations

In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:

- Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.

- Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.

Future Directions

The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.

Q & A

Q. What are the established mechanisms of action of Visomitin in mitochondrial protection, and how are these evaluated experimentally?

this compound (SKQ1) functions as a mitochondria-targeted antioxidant by selectively accumulating in mitochondria and neutralizing reactive oxygen species (ROS). Key experimental approaches include:

- In vitro assays : Measurement of ROS scavenging using fluorescent probes (e.g., MitoSOX) in cell lines like Panc02 pancreatic cancer cells .

- In vivo models : Murine orthotopic cancer models to assess mitochondrial membrane potential stabilization via JC-1 dye .

- Clinical endpoints : Tear film stability (break-up time) and corneal fluorescein staining in dry eye syndrome trials .

Q. What in vitro models are validated for studying this compound’s efficacy, and what methodological controls are critical?

Common models include:

- Panc02 cells : Treated with this compound for 48 hours, with cell viability measured via EZ4U assays (tetrazolium salt conversion). Controls should include untreated cells and vehicle-only groups to account for solvent effects .

- Primary corneal epithelial cells : Used to evaluate oxidative stress markers (e.g., 8-OHdG) under hyperosmolar conditions. Ensure consistent cell passage numbers and media composition to reduce variability .

Q. What clinical parameters are validated for assessing this compound’s efficacy in dry eye syndrome (DES)?

Parameters include:

- Objective measures : Tear film break-up time (TBUT), corneal fluorescein staining scores, and Schirmer’s test for tear production .

- Subjective measures : Patient-reported symptoms (dryness, burning) using validated questionnaires like OSDI. Standardize follow-up intervals (e.g., baseline, 3 weeks, 6 weeks) to track progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models (e.g., cancer vs. inflammatory diseases)?

Contradictions may arise from:

- Model specificity : Pancreatic cancer models (e.g., orthotopic Panc02) show reduced angiogenesis, while inflammatory models prioritize cytokine profiling (e.g., IL-6, TNF-α) .

- Dosage variability : Optimize concentrations for disease-specific ROS thresholds (e.g., 50–250 nM in vitro vs. 0.5–2 µM in vivo) .

- Outcome alignment : Use harmonized endpoints (e.g., ROS quantification via electron spin resonance across studies) to enable cross-model comparisons .

Q. What methodological considerations are critical for integrating transcriptomic data with phenotypic outcomes in this compound studies?

Key steps include:

- Multi-omics design : Pair RNA-seq data from treated tissues (e.g., corneal epithelium) with phenotypic outcomes (e.g., TBUT). Use pathway analysis tools (DAVID, GSEA) to link gene clusters to antioxidant pathways .

- Temporal sampling : Collect data at multiple timepoints to distinguish acute ROS modulation from long-term transcriptional changes .

- Validation : Confirm transcriptomic findings with qPCR or Western blot for key targets (e.g., Nrf2, SOD2) .

Q. How should researchers design dose-response studies for this compound in animal models, considering its pharmacokinetics?

- Bioavailability assessment : Measure plasma and tissue concentrations via LC-MS/MS after topical (eye drops) or systemic administration .

- Dosing intervals : For chronic models (e.g., dry eye), use TID dosing to maintain mitochondrial saturation, aligning with human clinical protocols .

- Endpoint correlation : Link pharmacokinetic data to functional outcomes (e.g., ROS reduction vs. dose) using nonlinear regression models .

Q. What best practices ensure reproducibility in this compound’s antioxidant assays across laboratories?

- Standardized protocols : Adopt consensus methods for ROS detection (e.g., H2DCFDA fluorescence) and mitochondrial isolation .

- Batch controls : Use the same this compound batch (document purity ≥98% via HPLC) and cell line authentication (STR profiling) .

- Data transparency : Report full experimental conditions (e.g., incubation time, serum-free media details) as per the Beilstein Journal’s guidelines .

Methodological Frameworks

How can the PICOT framework structure research questions for this compound’s clinical applications?

- Population : Patients with moderate-to-severe DES .

- Intervention : this compound eye drops (0.155 µg/mL, TID) .

- Comparison : Placebo or standard care (e.g., cyclosporine A) .

- Outcome : Change in TBUT at 6 weeks .

- Time : 6-week randomized trial . Apply FINER criteria to ensure feasibility and novelty (e.g., novel mitochondrial targets in DES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.